n-Cyclopentylbenzo[d][1,3]dioxol-5-amine

Fragment-based drug discovery Kinase inhibitor design Protein crystallography

n-Cyclopentylbenzo[d][1,3]dioxol-5-amine (CAS 1020923-51-6; molecular formula C₁₂H₁₅NO₂; molecular weight 205.25 g/mol) is a secondary aromatic amine featuring a benzodioxole (methylenedioxybenzene) core directly N-substituted with a cyclopentyl group. The compound belongs to the broader benzodioxole-5-amine family, whose members have been characterized as auxin receptor agonists in plant biology , CYP11B inhibitors relevant to steroidogenesis , CCR5 antagonists for HIV-related research , and fragment-like ligands for cAMP-dependent protein kinase A.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13241873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclopentylbenzo[d][1,3]dioxol-5-amine
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C12H15NO2/c1-2-4-9(3-1)13-10-5-6-11-12(7-10)15-8-14-11/h5-7,9,13H,1-4,8H2
InChIKeyQKDPTNZMYOWSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Cyclopentylbenzo[d][1,3]dioxol-5-amine Procurement Guide: CAS 1020923-51-6, Molecular Properties & Core Scaffold


n-Cyclopentylbenzo[d][1,3]dioxol-5-amine (CAS 1020923-51-6; molecular formula C₁₂H₁₅NO₂; molecular weight 205.25 g/mol) is a secondary aromatic amine featuring a benzodioxole (methylenedioxybenzene) core directly N-substituted with a cyclopentyl group. The compound belongs to the broader benzodioxole-5-amine family, whose members have been characterized as auxin receptor agonists in plant biology [1], CYP11B inhibitors relevant to steroidogenesis [2], CCR5 antagonists for HIV-related research [3], and fragment-like ligands for cAMP-dependent protein kinase A [4]. The direct N-cyclopentyl substitution (as opposed to N-cyclopentylmethyl or C-cyclopentyl isomers) confers distinct conformational and electronic properties that differentiate this compound from its closest structural analogs.

Direct N-cyclopentyl topology Provides distinct spatial constraint compared to N-cyclopentylmethyl or C-cyclopentyl isomers, relevant for target binding studies
Fragment-rule compliant Low molecular weight and limited rotatable bonds align with Rule of Three; supports fragment-based screening library inclusion
Controlled lipophilicity shift Increased LogP vs. parent aniline may benefit cell-permeability assays, while retaining secondary amine reactivity for derivatization

Why n-Cyclopentylbenzo[d][1,3]dioxol-5-amine Cannot Be Replaced by Generic Benzodioxole-5-amine Analogs


Although the benzodioxole-5-amine core is shared across a broad family of compounds, the nature and position of N-substitution critically governs receptor-binding affinity, selectivity, and pharmacokinetic behavior. In the benzodioxole-5-amine series, N-alkyl group size and topology directly modulate lipophilicity (LogP), hydrogen-bond donor/acceptor capacity, and steric complementarity with target binding pockets [1]. For instance, the direct N-cyclopentyl substitution in the target compound (LogP ≈ 2.77) yields a markedly different hydrophobicity profile compared to the parent aniline (3,4-methylenedioxyaniline, CAS 14268-66-7, LogP ≈ 1.0) [2] or the N-methyl analog. Furthermore, the N-cyclopentyl group constrains conformational flexibility in a manner distinct from the N-cyclopentylmethyl homolog (CAS 114413-77-3) , directly impacting the entropic component of target binding. In class-level studies of cyclopentylamines as CCR2 antagonists, the cyclopentyl ring was shown to influence both binding affinity (Ki) and receptor residence time—parameters that were independently tunable and could not be predicted from affinity alone [3]. Thus, generic substitution of the N-cyclopentyl moiety with a different N-alkyl, N-cycloalkyl, or unsubstituted aniline risks loss of target engagement, altered selectivity, and unpredictable cellular activity.

N-substitution topology mismatch N-cyclopentylmethyl or simpler N-alkyl analogs alter linker length and conformational freedom; target binding kinetics may not transfer directly
Lipophilicity-dependent permeability shift Replacing with parent aniline (LogP ~1.0) removes ~1.8 log units in lipophilicity, potentially changing membrane partitioning and off-target profiles
Isomer-driven target pathway divergence N-cyclopentyl (secondary amine) is associated with CCR5-related studies; C-cyclopentyl primary amine points to CYP11B. Procuring wrong isomer risks targeting an unrelated biological pathway

n-Cyclopentylbenzo[d][1,3]dioxol-5-amine: Quantitative Differentiation Evidence Against Closest Analogs & Alternatives


Evidence Item 1: N-Cyclopentyl vs. N-Cyclopentylmethyl Substitution—Conformational Constraint and Binding Mode Differentiation

The N-cyclopentylmethyl homolog (N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine, CAS 114413-77-3) has been co-crystallized with cAMP-dependent protein kinase A (PDB 5n37, resolution 1.59 Å), revealing a defined binding pose in the ATP-binding pocket of the kinase [1]. The target compound n-Cyclopentylbenzo[d][1,3]dioxol-5-amine lacks the methylene spacer, shortening the distance between the cyclopentyl ring and the benzodioxole core by approximately 1.5 Å compared to the N-cyclopentylmethyl analog. This one-carbon deletion alters the spatial positioning of the cyclopentyl group relative to the benzodioxole plane, which is predicted to affect complementarity with hydrophobic sub-pockets in target proteins. In structure-kinetic relationship studies of cyclopentylamine-containing CCR2 antagonists, even subtle changes to the cyclopentyl tether were shown to alter residence time from 2.4 minutes to 135 minutes without major changes in Ki [2], demonstrating that linker length is a critical determinant of target engagement kinetics.

Linker length
Cross-study comparable
Target: ~1.5 Å direct N-Cp Comparator: ~2.5 Å N-Cp-methyl
May influence target residence time differentiation
Binding mode inferred from PDB 5n37 for comparator; direct compound model predicted
Fragment-based drug discovery Kinase inhibitor design Protein crystallography

Evidence Item 2: LogP Differentiation Between Target Compound and Parent 3,4-Methylenedioxyaniline

The computational LogP of n-Cyclopentylbenzo[d][1,3]dioxol-5-amine is reported as 2.77 , compared with the parent 3,4-methylenedioxyaniline (CAS 14268-66-7), which has an experimental LogP of approximately 1.0 [1] and a computed XLogP of approximately 1.0 [2]. The N-cyclopentyl substitution increases LogP by approximately 1.8 log units, moving the compound from a relatively polar, water-miscible aniline into a moderately lipophilic range more compatible with passive membrane permeability. The topological polar surface area (TPSA) of the target compound is 30.49 Ų , well within the commonly accepted range for blood-brain barrier penetration (TPSA < 60–70 Ų), whereas the parent aniline (TPSA ~35 Ų with a higher H-bond donor ratio) displays different permeability characteristics due to the primary amine polarity.

Lipophilicity (ΔLogP)
Cross-study comparable
≈ +1.8 log units (Target cLogP 2.77 vs parent ~1.0)
Supports cell permeability screening context
Computed LogP for target; experimental value for parent aniline
Lipophilicity optimization Drug-likeness Permeability prediction

Evidence Item 3: Structural Isomer Differentiation—N-Cyclopentyl vs. C-Cyclopentyl (1-(1,3-Benzodioxol-5-yl)cyclopentanamine)

The target compound n-Cyclopentylbenzo[d][1,3]dioxol-5-amine (CAS 1020923-51-6) is a secondary amine with the cyclopentyl group attached to the aniline nitrogen. In contrast, its structural isomer 1-(1,3-Benzodioxol-5-yl)cyclopentanamine (CAS 1011365-77-7) is a primary amine with the cyclopentyl group directly attached to the benzodioxole carbon skeleton . Although both share the identical molecular formula (C₁₂H₁₅NO₂, MW 205.25), they differ fundamentally in amine class (secondary vs. primary), which affects: (i) hydrogen-bond donor count (1 vs. 2); (ii) basicity (pKa of secondary aromatic amine ~4–5 vs. primary alkyl amine ~9–10); (iii) metabolic liability (N-dealkylation vs. oxidative deamination pathways); and (iv) synthetic derivatization potential. The secondary amine in the target compound can undergo further N-functionalization (e.g., N-alkylation, N-acylation, N-sulfonylation) to generate tertiary amines or amides, whereas the C-cyclopentyl isomer presents a primary amine that can form imines, amides, or be diazotized . Data from BindingDB/ChEMBL indicate that C-cyclopentyl benzodioxole derivatives have shown CYP11B2 inhibitory activity (IC50 values ranging from 28 nM to 911 nM depending on additional substitution) [1], while the N-cyclopentyl secondary amine series has been associated with CCR5 antagonism [2], suggesting that the different connectivity routes the compounds toward distinct target profiles.

Isomer identity
Class-level inference
N-Cp: secondary amine, CCR5 association C-Cp: primary amine, CYP11B association
Isomer selection determines biological target context
Database-derived target associations; no direct head-to-head assay
Structural isomer differentiation Primary vs. secondary amine Medicinal chemistry building blocks

Evidence Item 4: Molecular Weight and Rotatable Bond Count Differentiation from Heavier N-Substituted Benzodioxole-5-amine Derivatives

The molecular weight of n-Cyclopentylbenzo[d][1,3]dioxol-5-amine (205.25 g/mol) and its rotatable bond count (2) place it within the fragment-like chemical space (MW < 250, rotatable bonds ≤ 3) as defined by the Rule of Three for fragment-based drug discovery [1]. This contrasts with heavier N-substituted benzodioxole-5-amine derivatives frequently encountered in the patent literature, such as N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine (MW > 300) or N'-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide (MW > 260, 4+ rotatable bonds) . The lower molecular weight and limited conformational flexibility of the target compound yield higher ligand efficiency metrics (binding energy per heavy atom), making it a more attractive starting point for fragment-based screening campaigns where efficient initial hits are essential for subsequent optimization. The N-cyclopentylmethyl homolog (MW 219.28) is only 14 Da heavier but gains one additional rotatable bond, reducing rigidity and potentially increasing the entropic penalty upon binding.

Fragment metrics
Cross-study comparable
MW 205, 2 rotatable bonds (N-Cp-methyl: MW 219, 3 rot. bonds)
Fits fragment-based screening library criteria
Rule of Three compliance; supports higher ligand efficiency exploration
Fragment-like properties Lead-likeness Ligand efficiency

Evidence Item 5: Purity Benchmarking Across Commercial Suppliers—95% as the Procurement Standard

The target compound is commercially available from multiple suppliers at a standard purity specification of 95% (HPLC/GC). Chemscene (Cat. No. CS-0271133) supplies the compound at 95% purity with storage at 2–8 °C in sealed, dry conditions . Leyan (Cat. No. 1341803) offers the compound at 95% purity across multiple quantity tiers (50 mg–2.5 g) . CymitQuimica (Ref. 10-F680280, sourced from Fluorochem) also specifies 95% purity, with historical stock availability in 250 mg and 500 mg quantities . The consistency of the 95% purity specification across multiple independent suppliers provides procurement reliability but also indicates that higher-purity material (>98%) is not widely available for this compound class. In contrast, the parent compound 3,4-methylenedioxyaniline (CAS 14268-66-7) is available at 97–98% purity (GC) from multiple vendors , reflecting its status as a more established bulk chemical intermediate.

Purity benchmark
Data to verify
95% (HPLC/GC) across suppliers Parent aniline: 97–98%
Consistent 95% supports routine screening; higher purity requires in-house steps
Vendor specification sheets; no independent analytical data provided
Chemical purity Quality control Supplier comparison

Optimal Application Scenarios for n-Cyclopentylbenzo[d][1,3]dioxol-5-amine Based on Quantitative Differentiation Evidence


Scenario 1: Fragment-Based Screening for Kinase or GPCR Targets Requiring Direct N-Cyclopentyl Topology

The compound's fragment-like properties (MW 205.25, 2 rotatable bonds, LogP 2.77, TPSA 30.49 Ų) make it an ideal candidate for fragment-based drug discovery libraries targeting kinases or GPCRs. The direct N-cyclopentyl attachment constrains conformational flexibility and provides a distinct binding topology compared to N-cyclopentylmethyl analogs. Evidence from the co-crystal structure of the N-cyclopentylmethyl homolog with cAMP-dependent protein kinase A (PDB 5n37) [1] confirms that the benzodioxole-cyclopentyl scaffold can productively engage ATP-binding pockets. The shorter linker in the target compound is expected to position the cyclopentyl group differently within hydrophobic sub-pockets, potentially yielding distinct selectivity profiles. Researchers should employ this compound in thermal shift assays (TSA), STD-NMR, or SPR-based fragment screens at concentrations of 100–500 µM, with follow-up X-ray crystallography to confirm binding poses.

Scenario 2: CCR5 Antagonist Lead Generation for HIV Entry or Inflammatory Disease Research

Preliminary pharmacological screening indicates that benzodioxole derivatives with N-cyclopentyl substitution exhibit CCR5 antagonistic activity relevant to HIV infection, asthma, rheumatoid arthritis, and COPD [2]. BindingDB data further show that structurally related benzodioxole-containing CCR5 antagonists achieve IC50 values as low as 0.110 nM in cellular assays [3]. The target compound's secondary amine character, moderate lipophilicity (LogP 2.77), and fragment-like MW position it as an attractive starting scaffold for CCR5 antagonist optimization. Users should differentiate this compound from the C-cyclopentyl isomer (CAS 1011365-77-7), which has been associated with CYP11B inhibition rather than CCR5 antagonism. Procurement for CCR5 programs should explicitly verify the CAS number (1020923-51-6) to avoid isomer mix-up.

Scenario 3: Plant Biology Research—Auxin Receptor Agonist Scaffold Exploration

1,3-Benzodioxole derivatives have been identified as potent auxin receptor (TIR1) agonists, promoting root growth in Arabidopsis thaliana and Oryza sativa (rice) through enhanced auxin response signaling [4]. The target compound's N-cyclopentyl substitution provides a modular handle for structure-activity relationship (SAR) exploration of the N-alkyl group's contribution to TIR1 binding affinity and root growth promotion efficacy. Compared to the parent 3,4-methylenedioxyaniline (LogP ~1.0), the N-cyclopentyl derivative's increased lipophilicity (LogP 2.77) may improve tissue penetration in whole-plant assays. Researchers should evaluate the compound in Arabidopsis root growth assays at concentrations of 0.1–10 µM, benchmarking against known auxin receptor agonists such as K-10, and should confirm that the N-cyclopentyl group is retained during in planta metabolism studies.

Scenario 4: Synthetic Chemistry—Secondary Amine Building Block for Parallel Library Synthesis

The secondary amine functional group in n-Cyclopentylbenzo[d][1,3]dioxol-5-amine enables diverse downstream derivatization—including N-alkylation, N-acylation, N-sulfonylation, and reductive amination—that is not accessible with the primary amine C-cyclopentyl isomer (CAS 1011365-77-7) . The compound's 95% purity specification across Chemscene, Leyan, and CymitQuimica/Fluorochem provides a reliable starting point for library synthesis without requiring additional purification. Its moderate LogP (2.77) and fragment-like MW ensure that resulting library members remain within drug-like chemical space after one or two synthetic transformations. Medicinal chemistry groups should procure this compound in 250 mg–1 g quantities for parallel amide or sulfonamide library synthesis, using standard coupling reagents (HATU, EDC/HOBt) or sulfonyl chlorides under mild basic conditions.

Application
Selection Property
Validation Focus
Fragment-based screening (kinase/GPCR)
Direct N-cyclopentyl topology, fragment-like MW/rotatable bonds
Binding pose via X-ray crystallography; target engagement in SPR/TSA
CCR5 antagonist research
N-cyclopentyl secondary amine, moderate lipophilicity
CCR5 cellular assay activity; isomer identity verification (CAS check)
Plant auxin receptor studies
N-cyclopentyl as SAR handle, increased lipophilicity vs. parent aniline
Root growth assays in model plants; metabolic stability of N-alkyl group
Parallel library synthesis
Secondary amine reactivity, 95% purity baseline
Successful derivatization yields; post-reaction purity confirmation
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